![molecular formula C15H13NO2S3 B2399410 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034458-91-6](/img/structure/B2399410.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- N-(thiophen-2-yl) nicotinamide derivatives have been investigated for their fungicidal properties. Researchers have designed and synthesized these compounds by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene .
- In vivo bioassays demonstrated that certain derivatives exhibit excellent fungicidal activities against cucumber downy mildew (CDM), surpassing commercial fungicides like diflumetorim and flumorph .
- Compound 4f, in particular, showed promise as a fungicide candidate against CDM, paving the way for further development .
- Some thiophene derivatives, including N-(thiophen-2-yl) nicotinamide, possess limited solubility in common organic solvents. This property makes them attractive candidates for organic electronic devices prepared by vapor evaporation .
- Thiophene and its substituted derivatives play a crucial role in medicinal chemistry. Researchers have explored their applications as lead molecules in combinatorial libraries for drug discovery .
Fungicidal Activity
Organic Electronics
Medicinal Chemistry
Future Directions
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-21(18,13-5-2-1-3-6-13)16-15(12-8-10-19-11-12)14-7-4-9-20-14/h1-11,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNIVQKBXFUORU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide |
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